![molecular formula C12H10ClNO2S B12580337 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- CAS No. 344301-97-9](/img/structure/B12580337.png)
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- is a heterocyclic compound that belongs to the thiazolidinedione class. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and an aromatic aldehyde, such as 4-chlorobenzaldehyde, in the presence of a base like anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) and toluene . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the thiazolidinedione ring.
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, and oxidizing agents like hydrogen peroxide for oxidation . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinedione derivatives .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- involves its interaction with molecular targets such as PPARs. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound can improve insulin sensitivity and exert anti-inflammatory effects . The pathways involved include the modulation of gene expression related to glucose and lipid metabolism .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- can be compared with other thiazolidinedione derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has a methoxy group instead of a chloro group, which can affect its biological activity and chemical reactivity.
2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-: The presence of a hydroxy group can enhance its solubility and reactivity in certain chemical reactions.
The uniqueness of 2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
344301-97-9 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
OEUGARGQOKBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)
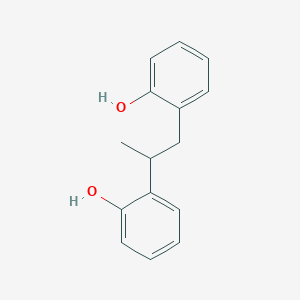
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)
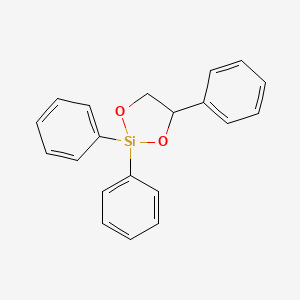
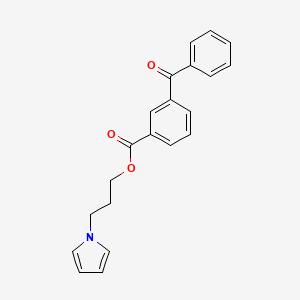
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2,4,6-trimethylphenyl)-](/img/structure/B12580293.png)
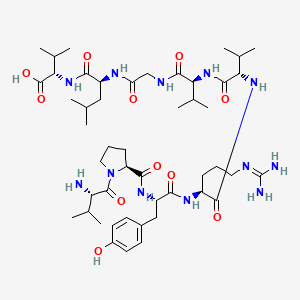
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)
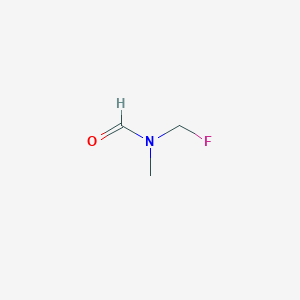
![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
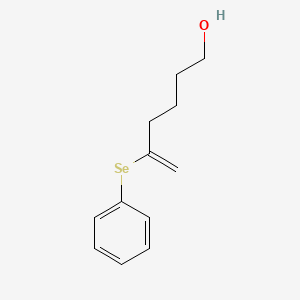
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)
![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
